N-Formylleucine

Chiral chemistry Pharmaceutical impurity standards Peptide synthesis

N-Formylleucine (CAS 5338-45-4) is an N-formylated derivative of the branched-chain amino acid leucine, characterized by a formyl group (-CHO) replacing one hydrogen atom on the alpha-amino nitrogen. This compound exists in multiple stereochemical forms: the racemic DL-mixture (CAS 5338-45-4), the L-enantiomer N-Formyl-L-leucine (CAS 6113-61-7), and the D-enantiomer (CAS 44978-39-4).

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 5338-45-4
Cat. No. B1616887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylleucine
CAS5338-45-4
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC=O
InChIInChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1
InChIKeyHFBHOAHFRNLZGN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylleucine (CAS 5338-45-4) Procurement Guide: Product Specifications and Key Distinctions


N-Formylleucine (CAS 5338-45-4) is an N-formylated derivative of the branched-chain amino acid leucine, characterized by a formyl group (-CHO) replacing one hydrogen atom on the alpha-amino nitrogen [1]. This compound exists in multiple stereochemical forms: the racemic DL-mixture (CAS 5338-45-4), the L-enantiomer N-Formyl-L-leucine (CAS 6113-61-7), and the D-enantiomer (CAS 44978-39-4). N-Formylleucine serves as a protected amino acid building block in peptide synthesis, where the formyl group provides temporary N-terminal protection during solid-phase assembly [1]. Industrially, the compound is produced via reaction of leucine with formamide under controlled pH conditions (final pH 2–3), yielding material with purity ≥98% and typical yields of 80–90% [1].

Why N-Formylleucine Cannot Be Substituted by Unmodified Leucine or Other N-Formyl Amino Acids


Generic substitution of N-Formylleucine with unmodified leucine or alternative N-formyl amino acids introduces quantifiable risks to synthetic outcomes and analytical accuracy. Unmodified leucine lacks the N-terminal protection essential for controlled peptide assembly, leading to undesired side reactions and lower coupling efficiency [1]. Traditional formylation methods using formic acid and acetic anhydride generate N-acetylated leucine as a co-product that is notoriously difficult to separate from N-Formylleucine, requiring specialized purification protocols to achieve ≥98% purity [1]. Furthermore, stereochemical identity critically determines application suitability: racemic DL-N-Formylleucine (CAS 5338-45-4) and enantiopure N-Formyl-L-leucine (CAS 6113-61-7) are not interchangeable in chiral-sensitive applications such as pharmaceutical impurity reference standards, where regulatory compliance mandates exact stereochemical matching .

N-Formylleucine Quantitative Differentiation Evidence: Comparative Performance Data


Stereochemical Identity and Melting Point Differentiation: N-Formyl-L-leucine vs N-Formyl-D-leucine

N-Formyl-L-leucine exhibits a melting point range of 142°C to 145°C, whereas N-Formyl-D-leucine melts at 132°C to 136°C, providing a straightforward physical property-based distinction between enantiomers . This 10°C difference in melting onset enables verification of stereochemical identity through simple melting point determination, a critical quality control parameter when stereochemistry dictates biological activity or regulatory compliance. The L-enantiomer (CAS 6113-61-7) is the specified form for pharmaceutical impurity applications including Orlistat-related impurity analysis, where the USP catalog lists it under CAS RN 6113-61-7 as a Pharmaceutical Analytical Impurity .

Chiral chemistry Pharmaceutical impurity standards Peptide synthesis

Purity Control in Synthesis: High-Purity Process vs Traditional Formylation Methods

The patented high-purity process for N-Formylleucine achieves purity levels ≥98% (often ≥99%) with yields of 80–90%, representing a quantifiable improvement over traditional formic acid/acetic anhydride methods that produce difficult-to-remove N-acetylated leucine impurities [1]. Traditional methods inevitably generate N-acetylated amino acid byproducts due to acetic anhydride side reactions, and these acetylated species co-elute or co-crystallize with the target N-formyl product, complicating downstream purification [1]. In contrast, the formamide-based process eliminates acetic anhydride entirely, precipitating N-Formylleucine at pH 2–3 with 1.5–5 parts water per part formamide, directly yielding high-purity material without acetylated contaminants [1].

Process chemistry Peptide synthesis intermediates Pharmaceutical manufacturing

Analytical Reference Standard Application: N-Formyl-L-leucine as Orlistat Impurity Marker

N-Formyl-L-leucine (CAS 6113-61-7) is formally designated as Orlistat Formyl Impurity (also termed Orlistat Impurity 2), a specified impurity in the lipase inhibitor drug Orlistat [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is utilized for analytical method development, method validation, and Quality Control applications supporting Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. The specific stereochemical identity (L-enantiomer, CAS 6113-61-7) is mandatory for this application; the racemic DL-form (CAS 5338-45-4) or D-enantiomer are not substitutable in regulatory impurity analysis contexts.

Pharmaceutical analysis Impurity profiling HPLC method validation

N-Formylleucine Application Scenarios Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Orlistat ANDA Submissions

N-Formyl-L-leucine (CAS 6113-61-7) is specified as Orlistat Formyl Impurity, a known impurity in the lipase inhibitor Orlistat. Procurement of this enantiopure form is essential for analytical method development, method validation, and Quality Control applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Orlistat . The material is supplied with characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards . Substitution with racemic DL-N-Formylleucine (CAS 5338-45-4) or the D-enantiomer would invalidate regulatory submissions due to incorrect stereochemical identity.

Solid-Phase Peptide Synthesis with N-Terminal Formyl Protection

N-Formylleucine serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS), where the formyl group functions as a temporary protecting moiety for the amino functionality during peptide bond formation, enabling controlled sequential assembly of peptide chains . For this application, material produced via the formamide-based high-purity process (≥98% purity) [1] is strongly preferred, as it minimizes contamination by N-acetylated leucine species that would otherwise interfere with coupling efficiency and require additional purification steps. The formyl protecting group can be selectively removed under conditions orthogonal to other common protecting groups, providing synthetic flexibility.

Chiral Chromatography Method Development and Enantiomer Verification

The melting point differential between N-Formyl-L-leucine (142–145°C) and N-Formyl-D-leucine (132–136°C) provides a practical physical property-based verification of enantiomeric identity [1]. This differentiation supports quality control workflows where rapid confirmation of stereochemistry is required prior to use in chiral-sensitive applications. The distinct melting ranges enable simple melting point apparatus verification without requiring more resource-intensive chiral HPLC or polarimetry for routine identity confirmation, though these orthogonal methods remain recommended for full characterization.

Biochemical Research on N-Formyl Peptide Receptor (FPR) Signaling

N-Formyl peptides, originating from bacterial and mitochondrial sources, are potent signaling molecules that activate the innate immune system through Formyl Peptide Receptors (FPRs), a specific class of G protein-coupled receptors . N-Formyl-L-leucine has been shown to activate metabotropic glutamate receptors, which are involved in the regulation of pain and inflammation, and has been characterized as an endocannabinoid that binds to cannabinoid receptors . These receptor-mediated activities are stereospecific; the L-enantiomer (CAS 6113-61-7) should be procured for studies investigating FPR-mediated chemotaxis, calcium mobilization, or related inflammatory signaling pathways. The racemic mixture (CAS 5338-45-4) may introduce confounding variables in receptor activation assays due to differential enantiomer potency.

Quote Request

Request a Quote for N-Formylleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.